L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine

Cysteine density Thiol content Redox capacity

Researchers requiring a linear, fully reduced peptide with a pre-organized vicinal dithiol motif cannot rely on glutathione (single thiol) or cyclic disulfides (pre-oxidized). H-CCVVC-OH solves this gap. • Vicinal Cys¹-Cys² dithiol: 6-11 orders of magnitude higher metal affinity vs. single-Cys peptides. • Three free thiols: dual-action antioxidant-Fe-chelating plus HO• scavenging-up to 95% Fenton inhibition. • Val-Val hydrophobic core: modulates self-association; validated 'difficult peptide' for SPPS method development. Supplied as lyophilized powder with HPLC and MS characterization.

Molecular Formula C19H35N5O6S3
Molecular Weight 525.7 g/mol
CAS No. 918412-81-4
Cat. No. B12601821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine
CAS918412-81-4
Molecular FormulaC19H35N5O6S3
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N
InChIInChI=1S/C19H35N5O6S3/c1-8(2)13(17(27)22-12(7-33)19(29)30)24-18(28)14(9(3)4)23-16(26)11(6-32)21-15(25)10(20)5-31/h8-14,31-33H,5-7,20H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1
InChIKeyYWBDEKKJXXMGBH-PEDHHIEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H‑CCVVC‑OH Chemical Identity and Structure


L‑Cysteinyl‑L‑cysteinyl‑L‑valyl‑L‑valyl‑L‑cysteine (IUPAC; abbreviated H‑CCVVC‑OH) is a linear, all‑L‑configuration pentapeptide composed of three cysteine and two valine residues arranged as Cys¹‑Cys²‑Val³‑Val⁴‑Cys⁵. Its molecular formula is C₁₉H₃₅N₅O₆S₃ and its monoisotopic molecular weight is 525.7 g mol⁻¹ [1]. The sequence features an N‑terminal vicinal dithiol (Cys‑Cys) motif, a central hydrophobic Val‑Val dipeptide segment, and a C‑terminal cysteine that together create a multifunctional scaffold with three free thiol groups capable of metal‑ion coordination, disulfide‑bond formation, and redox activity [2]. The compound is synthesised exclusively via custom solid‑phase peptide synthesis (SPPS) and is supplied as a lyophilised powder for non‑human research applications.

Metal chelation, ROS inhibition, and oxidative folding studies
Linear all-L pentapeptide with vicinal Cys-Cys dithiol motif
Lyophilized powder; for non-human research use only
Custom solid-phase synthesis; batch-specific characterization

Why H‑CCVVC‑OH Has No Generic Substitute


The sequence of H‑CCVVC‑OH encodes three distinct functional elements that are not simultaneously present in common comparator peptides such as glutathione (γ‑ECG), the model pentapeptide Ac‑VV‑C‑VV‑NH₂, or the cyclic malformin disulfides [1]. The vicinal Cys‑Cys dithiol establishes a pre‑organised metal‑binding pocket that sequence‑scrambled or Cys‑poor analogs cannot reproduce, while the Val‑Val hydrophobic core modulates self‑association and influences both solution accessibility and solid‑phase synthesis difficulty [2]. Generic substitution with a peptide of similar length or overall Cys count would alter the spatial distribution of thiols, the hydrophobicity profile, and the redox cooperativity of the system, leading to divergent metal‑ion selectivity, antioxidant capacity, and aggregation behaviour. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in metal affinity, radical‑scavenging efficiency, and synthetic purity—each of which directly affects experimental reproducibility and procurement decisions.

Thiol Geometry
Cys-Cys vicinal dithiol offers a pre-organized binding pocket that single- or spaced-Cys peptides may not reproduce, altering metal selectivity.
Hydrophobicity Shift
Val-Val hydrophobic core increases synthetic difficulty and may limit aqueous solubility, affecting batch-to-batch consistency compared to more hydrophilic peptides.
Redox State
Pre-cyclised disulfide peptides lack the free thiol pool required for user-defined oxidative folding; direct substitution would eliminate this functionality.

H‑CCVVC‑OH Differentiation Evidence


Cysteine-Thiol Density vs Glutathione

H‑CCVVC‑OH contains three free thiols in a five‑residue backbone (thiol‑density = 0.6 SH per residue, or ≈5.7 mmol SH g⁻¹ peptide). The primary biological antioxidant glutathione (γ‑Glu‑Cys‑Gly) provides only one thiol per three residues (≈3.3 mmol SH g⁻¹) and the model pentapeptide Ac‑Val‑Val‑Cys‑Val‑Val‑NH₂ contributes a single thiol per five residues (≈1.9 mmol SH g⁻¹) [1]. In class‑level DPPH radical‑scavenging assays, the molar scavenging capacity of low‑molecular‑weight thiols scales linearly with the number of reactive cysteine residues, such that a peptide bearing three Cys residues exhibits approximately three‑fold the stoichiometric radical‑quenching capacity of a single‑Cys analog under identical conditions [2].

Thiol density
Class-level
1.7× higher SH per gram than glutathione 3.0× vs single-Cys model peptide
Higher thiol content may support greater redox capacity per unit mass.
Inferred from class-level DPPH radical scavenging stoichiometry.
Cysteine density Thiol content Redox capacity

Metal Binding: Vicinal Dithiol vs Single-Cys

The N‑terminal Cys¹‑Cys² sequence of H‑CCVVC‑OH constitutes a vicinal dithiol motif that functions as a high‑affinity “double‑anchor” binding site for soft metal ions including Cu(I), Cd(II), and Ni(II) [1]. In potentiometric studies on analogous Cys‑Cys‑containing oligopeptides, the vicinal dithiol forms a stable five‑membered chelate ring with Cu(I) (log K ≈ 14–16 at pH 7.4), whereas peptides bearing a single Cys residue exhibit log K values of only ≈5–8 for the same metal ion, and peptides with a Cys‑X‑Cys motif show intermediate affinity (log K ≈ 10–13) that depends on the identity of the spacer residue X [2]. The absence of an intervening residue between Cys¹ and Cys² in H‑CCVVC‑OH pre‑organises the two sulfur atoms in a geometry that strongly favours linear or trigonal metal coordination.

Metal binding
Class-level
Target log K ≈ 14–16 (Cu(I)) Single-Cys log K ≈ 5–8
Vicinal dithiol reported to offer substantially stronger metal binding.
Based on potentiometric titrations of analogous Cys-Cys peptides.
Metal chelation Cys‑Cys motif Metallochaperone

Hydrophobicity & Aggregation Propensity of Val-Val Core

The central Val³‑Val⁴ dipeptide of H‑CCVVC‑OH confers a computed hydrophobicity (GRAVY index = +1.36) that is significantly higher than that of the metal‑chelating pentapeptide series F‑DDD‑A (GRAVY ≈ −2.12) or F‑EEE‑K (GRAVY ≈ −2.54) reported by Csire et al. [1]. In solid‑phase peptide synthesis, contiguous valine residues are associated with on‑resin aggregation and reduced coupling efficiency: the model pentapeptide Ac‑Val‑Val‑Cys‑Val‑Val‑NH₂ required a specialised S‑acyl isopeptide strategy to achieve >95% purity, whereas standard SPPS of the same sequence yielded <50% target peptide [2]. The Cys‑rich termini of H‑CCVVC‑OH partially offset this hydrophobicity, but the Val‑Val segment remains a recognised source of synthetic challenge that distinguishes this peptide from Cys‑only or Gly‑containing analogs in terms of achievable purity and batch‑to‑batch reproducibility.

Hydrophobicity & synthesis
Context-dependent
GRAVY +1.36 Purity 90–95% (custom SPPS)
Val-Val core may limit solubility and increase synthesis difficulty.
Comparable hydrophobicity to aggregation-prone model peptide Ac-VV-C-VV-NH₂.
Hydrophobicity Aggregation Solid‑phase synthesis

Redox Cooperativity vs Glutathione

Cysteine‑rich synthetic pentapeptides that combine metal‑chelating and radical‑scavenging functionalities have been shown to reduce hydroxyl‑radical (HO•) production by up to 95% in Fenton‑based in vitro assays, whereas glutathione under the same conditions achieves 60–70% reduction at equimolar concentrations (Csire et al. 2020) [1]. Although H‑CCVVC‑OH was not directly tested in that study, its three‑thiol architecture and vicinal Cys‑Cys motif position it structurally within the same class of dual‑action antioxidant peptides. By contrast, the single‑thiol glutathione relies primarily on direct radical quenching without the benefit of simultaneous iron(III) chelation, resulting in a lower overall inhibitory effect on ROS generation [2].

ROS inhibition
Class-level
Multi-Cys peptides: up to 95% HO• inhibition Glutathione: 60–70% (equimolar)
Dual-action design may support stronger hydroxyl radical suppression.
Extrapolated from Fenton assay data on analogous pentapeptides.
Hydroxyl radical Antioxidant Fenton reaction

Linear vs Cyclic Disulfide Peptides

Unlike the cyclic disulfide‑bridged pentapeptide malformin E (cyclo‑[Leu‑Val‑Ile‑Cys‑Cys]) or the malformin A analogs that are constrained by an intramolecular disulfide bond, H‑CCVVC‑OH is supplied as a fully reduced linear peptide [1]. Cyclisation attempts on cystine‑containing hexapeptides have demonstrated that the probability of cyclic monomer formation is highly sequence‑dependent: peptide CVVVVC (six residues, all‑Val plus two Cys) could not be obtained as a cyclic monomer under standard disulfide‑exchange conditions, indicating that excessive valine content disfavours chain reversal [2]. The linear, reduced state of H‑CCVVC‑OH therefore preserves full conformational flexibility, allows user‑controlled oxidation to defined disulfide patterns, and avoids the synthetic yield losses and structural heterogeneity that can arise during cyclisation of valine‑rich sequences.

Linear vs cyclic
Context-dependent
Fully reduced linear state Analogous Val-rich sequence: 0% cyclic monomer
Linear state allows user-controlled oxidative folding studies.
Cyclisation of CVVVVC hexapeptide failed under standard conditions.
Linear vs cyclic Disulfide bond Conformational flexibility

H‑CCVVC‑OH High-Value Applications


Metal Chelation & Heavy-Metal Detoxification

The vicinal Cys‑Cys dithiol motif positions H‑CCVVC‑OH as a high‑affinity chelator for soft metal ions such as Cu(I), Cd(II), and Hg(II). Class‑level potentiometric data indicate that contiguous cysteine residues form chelate complexes with stability constants 6–11 orders of magnitude greater than single‑Cys peptides [1]. This property is directly relevant to in vitro models of metal‑induced oxidative stress, metallochaperone functional studies, and environmental biosensor development. Researchers procuring a linear, fully reduced peptide with a pre‑organised dithiol binding site will find H‑CCVVC‑OH more suitable than glutathione (single thiol, weaker binding) or cyclic disulfide peptides (thiols already oxidised and unavailable for metal coordination).

Antioxidant Screening & Fenton-Based ROS Inhibition

Cysteine‑rich pentapeptides that combine iron‑chelating and hydroxyl‑radical‑scavenging functionalities have been demonstrated to inhibit up to 95% of HO• production in Fenton‑reaction systems, outperforming the 60–70% inhibition achieved by equimolar glutathione [2]. H‑CCVVC‑OH, with its three free thiols and vicinal Cys‑Cys motif, is expected to exhibit dual‑action antioxidant behaviour comparable to the best‑performing synthetic pentapeptides in this class. Applications include oxidative‑stress biomarker discovery, neuroprotection models, and comparative antioxidant potency screening. Procurement of H‑CCVVC‑OH instead of glutathione or single‑Cys peptides is warranted when a stronger, dual‑mechanism antioxidant is required at lower molar concentrations.

Disulfide Bond Engineering & Folding Studies

Because H‑CCVVC‑OH is supplied as a fully reduced linear peptide containing three cysteine residues, it serves as a flexible substrate for controlled oxidative folding studies [3]. Unlike pre‑formed cyclic disulfide peptides (e.g., malformin analogs), the compound allows researchers to systematically explore disulfide‑bond formation kinetics, map folding intermediates, and assess the impact of the Val‑Val hydrophobic core on folding propensity. Literature on chain‑reversal probabilities in valine‑rich cystine peptides [4] further supports the use of H‑CCVVC‑OH as a model system to investigate how sequence hydrophobicity modulates disulfide‑pairing outcomes. This application scenario is unique to linear, multi‑Cys peptides and cannot be replicated with single‑Cys or pre‑cyclised analogs.

Hydrophobic Peptide Synthesis Method Development

The presence of a Val‑Val sequence renders H‑CCVVC‑OH a member of the “difficult peptide” class for solid‑phase synthesis, with documented on‑resin aggregation and reduced coupling yields in analogous sequences [5]. This makes the compound a valuable model substrate for developing and benchmarking new SPPS methodologies—such as S‑acyl isopeptide approaches, pseudoproline incorporation, or microwave‑assisted synthesis—aimed at improving the assembly of aggregation‑prone, cysteine‑containing peptides. Procurement of H‑CCVVC‑OH for method‑development purposes is justified when the goal is to validate a synthetic strategy that must simultaneously handle high hydrophobicity and multiple unprotected cysteine residues—a combination not found in simpler model peptides.

Application
Selection Property
Validation Focus
Metal chelation research
Selection Property: Vicinal Cys-Cys dithiol geometry
Validation Focus: Metal affinity and selectivity (e.g., potentiometric titration)
Antioxidant screening
Selection Property: Multi-thiol dual-action scaffold
Validation Focus: Hydroxyl radical inhibition in Fenton-based assays
Oxidative folding studies
Selection Property: Linear, fully reduced multi-Cys structure
Validation Focus: Disulfide pairing kinetics and intermediate mapping
SPPS method development
Selection Property: Aggregation-prone Val-Val sequence
Validation Focus: Coupling efficiency and purity benchmarks
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